

# MY-875: A Potent Microtubule Inhibitor with Anti-Cancer Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MY-875

Cat. No.: B14858209

[Get Quote](#)

A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**MY-875** is a synthetic small molecule that has emerged as a potent inhibitor of microtubule polymerization. By binding to the colchicine site on  $\beta$ -tubulin, **MY-875** disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Notably, **MY-875** also activates the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **MY-875**. Detailed experimental protocols for key assays used to characterize its mechanism of action are also presented to facilitate further research and development.

## Chemical Structure and Properties

**MY-875** is a novel synthetic compound with a defined chemical structure. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>25</sub> NO <sub>6</sub> [1]
Molecular Weight	387.43 g/mol [1]
IUPAC Name	Not available in public sources
CAS Number	Not available in public sources
Appearance	White to off-white solid
Solubility	Soluble in DMSO

## Biological Activity and Mechanism of Action

**MY-875** exerts its anti-cancer effects through a dual mechanism involving the disruption of microtubule dynamics and the activation of the Hippo signaling pathway.

### Inhibition of Microtubule Polymerization

**MY-875** acts as a competitive inhibitor of microtubule polymerization by binding to the colchicine binding site on  $\beta$ -tubulin.[1][2] This interaction prevents the assembly of  $\alpha$ - and  $\beta$ -tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events:

- **Mitotic Arrest:** The inability to form a functional mitotic spindle prevents proper chromosome segregation, causing cells to arrest in the G2/M phase of the cell cycle.[2]
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]

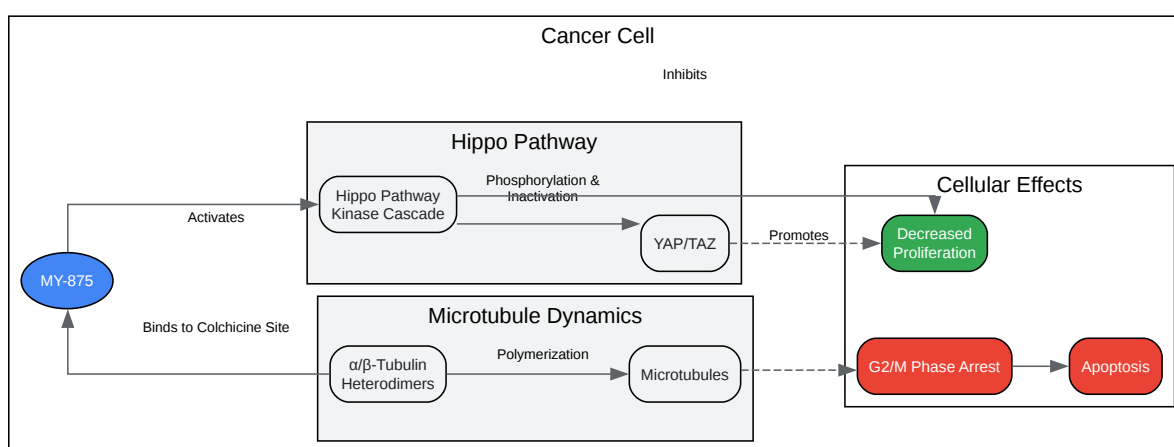
The inhibitory potency of **MY-875** on microtubule polymerization has been quantified with an IC<sub>50</sub> value of 0.92  $\mu$ M.[1][2]

### Activation of the Hippo Signaling Pathway

In addition to its effects on microtubules, **MY-875** has been shown to activate the Hippo signaling pathway.[1][2] This pathway plays a crucial role in controlling organ size and

suppressing tumor growth by regulating cell proliferation and apoptosis. The activation of the Hippo pathway by **MY-875** further contributes to its anti-cancer activity.

The proposed mechanism of action and its downstream cellular effects are illustrated in the following diagram:



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of **MY-875**.

## Quantitative Data Summary

The following table summarizes the key quantitative data reported for **MY-875**.

Parameter	Value	Assay
IC <sub>50</sub> (Microtubule Polymerization)	0.92 $\mu$ M	In vitro tubulin polymerization assay[1][2]
Effective Concentration (Anti-proliferative)	0 - 80 $\mu$ M (48h)	Cell viability assays in cancer cells[2]
Effective Concentration (Hippo Pathway Activation)	0 - 45 nM (48h)	Western blot for phosphorylation of MST and LATS[2]
Effective Concentration (Cell Cycle Arrest & Apoptosis)	0 - 45 nM (24h)	Flow cytometry analysis[2]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### In Vitro Tubulin Polymerization Assay

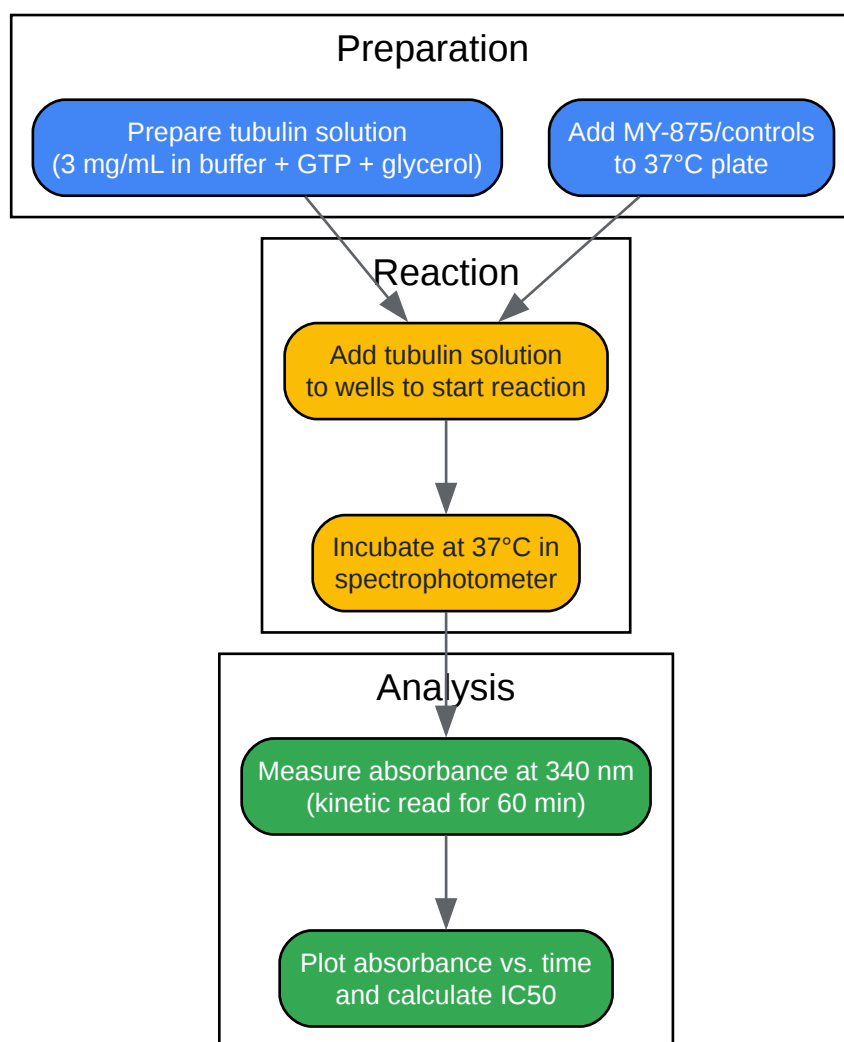
This assay measures the effect of **MY-875** on the polymerization of purified tubulin in vitro.

Materials:

- Purified tubulin protein (>99% pure)
- GTP (Guanosine-5'-triphosphate)
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- Glycerol
- **MY-875** stock solution (in DMSO)
- Paclitaxel (positive control for polymerization)
- Nocodazole (positive control for inhibition)
- 96-well microplate, spectrophotometer

## Procedure:

- Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
- Add varying concentrations of **MY-875** (e.g., 1-10  $\mu$ M) or control compounds to the wells of a pre-warmed 37°C 96-well plate.
- Initiate the polymerization reaction by adding the tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.
- Measure the change in absorbance at 340 nm every minute for 60 minutes.
- Plot the absorbance as a function of time to generate polymerization curves.
- Calculate the IC<sub>50</sub> value by determining the concentration of **MY-875** that inhibits 50% of the microtubule polymerization compared to the DMSO control.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the in vitro tubulin polymerization assay.

## Cell Viability Assay (MTT Assay)

This assay determines the effect of **MY-875** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- **MY-875** stock solution (in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate, incubator, microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **MY-875** (e.g., 0-80  $\mu$ M) for 48 hours. Include a DMSO-treated control.
- After the incubation period, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate for at least 2 hours at 37°C in the dark, or overnight for complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control.

## Western Blot Analysis for Hippo Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the Hippo pathway, such as MST1/2 and LATS1/2, upon treatment with **MY-875**.

#### Materials:

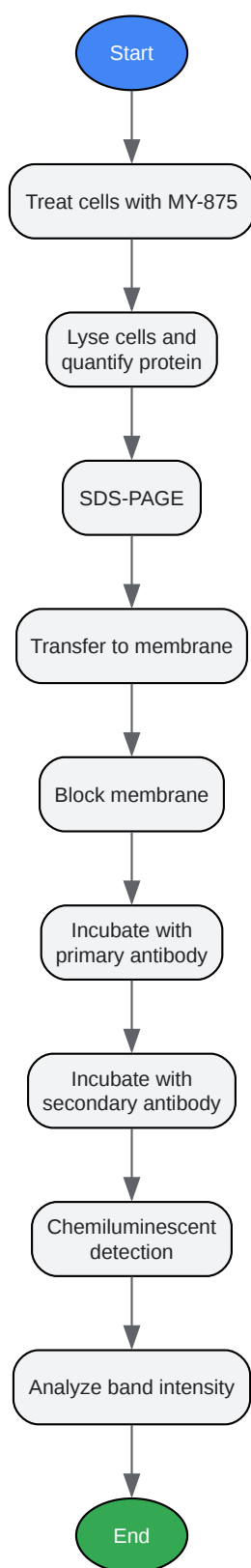
- Cancer cell line
- **MY-875** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-MST1/2, anti-MST1/2, anti-phospho-LATS1, anti-LATS1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **MY-875** (e.g., 0-45 nM) for the desired time (e.g., 48 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated proteins.





[Click to download full resolution via product page](#)

**Figure 3:** Western blot workflow for Hippo pathway analysis.

## Conclusion

**MY-875** is a promising anti-cancer agent that targets microtubule dynamics and activates the tumor-suppressive Hippo signaling pathway. Its potent in vitro activity warrants further investigation, including in vivo efficacy studies and exploration of its therapeutic potential in various cancer models. The experimental protocols provided in this guide offer a foundation for researchers to further elucidate the molecular mechanisms of **MY-875** and to evaluate its potential as a novel cancer therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MY-875|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [MY-875: A Potent Microtubule Inhibitor with Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14858209#my-875-chemical-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)